QC labs developing chiral HPLC methods for aprepitant ANDA submissions often face unreliable impurity quantification due to unqualified reference standards. ent-Aprepitant (USP Related Compound B; EP Impurity D) is the stereochemically defined (S,R,S)-enantiomer reference standard that resolves this.
- Enables baseline separation (Rs >5) from active (R,S,R)-aprepitant in chiral LC methods per ICH Q2(R1).
- Provided with full characterization & traceability documentation supporting USP monograph compliance & DMF filings.
- Available in mg to gram quantities with refrigerated storage (2-8°C) & ambient global shipping.
Molecular FormulaC23H21F7N4O3
Molecular Weight534.44
CAS No.172822-29-6
Cat. No.B601779
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
ent-Aprepitant
CAS
172822-29-6
Synonyms
Aprepitant EP Impurity D; (1S,2S,3R-Aprepitant ; ent-Aprepitant ; 3-[[(2S,3R)-2-[(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluoro phenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
ent-Aprepitant: Reference Standard & Chiral Impurity
ent-Aprepitant (CAS 172822-29-6), also known as Aprepitant USP Related Compound B or EP Impurity D, is the (2S,3R,1S)-stereoisomer of the antiemetic drug aprepitant, a selective neurokinin-1 (NK1) receptor antagonist [1]. This compound is a chiral impurity and the enantiomer of the active pharmaceutical ingredient (API), produced as an unwanted byproduct during the synthesis of aprepitant . It is primarily utilized as a pharmacopeial reference standard in analytical method development, method validation, and quality control (QC) testing for bulk drug substance and pharmaceutical formulations of aprepitant [2]. Its specific stereochemical configuration differentiates it from the active (2R,3S,1R)-enantiomer and other diastereomers, making it essential for establishing the chiral purity and overall quality of the final drug product.
Identity
USP Aprepitant Related Compound B, EP Impurity D
Role
Chiral impurity reference standard
Use Context
Chiral HPLC method development & system suitability
[1] Aprepitant. (2026). In *USP-NF*. United States Pharmacopeial Convention. https://doi.org/10.31003/USPNF_M8081_04_01 View Source
[2] Aprepitant USP Related Compound B. (n.d.). *SynZeal Research Pvt. Ltd*. Retrieved April 16, 2026, from https://www.synzeal.com/cn/aprepitant-usp-related-compound-b View Source
Limitations of Generic Impurity Standards for Aprepitant Chiral Purity
In the quality control of chiral pharmaceuticals like aprepitant, generic or non-specific reference standards cannot substitute for a structurally defined, stereochemically pure impurity such as ent-Aprepitant. The active pharmaceutical ingredient, aprepitant, possesses three chiral centers, giving rise to eight possible stereoisomers, four of which are diastereomeric pairs [1]. ent-Aprepitant represents the specific (S,R,S)-enantiomer, a known process-related impurity that must be separated and quantified from the active (R,S,R)-enantiomer to ensure drug product safety and efficacy [2]. Using an incorrect or unqualified standard would compromise the accuracy of chiral HPLC methods, leading to unreliable quantification of this critical impurity, potentially failing regulatory scrutiny during Abbreviated New Drug Application (ANDA) submissions or commercial production . Only a well-characterized reference standard with established stereochemistry can provide the requisite retention time identity, system suitability performance, and quantitative accuracy mandated by global pharmacopeias like the USP and EP.
Stereochemical mismatch
Generic impurity standards lack the specific (S,R,S)-enantiomer configuration needed to resolve ent-Aprepitant from the active (R,S,R)-enantiomer.
Regulatory non-acceptance
Pharmacopeial monographs require a specified reference standard; an unqualified substitute may fail system suitability and regulatory audit.
Analytical method compromise
Incorrect standard retention time or resolution can lead to inaccurate impurity quantification, risking batch rejection.
[1] Srinivas, G., Elati, C. R., Nandurdikar, R., Reddy, G. O., Reddy, P. P., & Reddy, A. R. (2010). Synthesis of All Enantiomerically Pure Diastereomers of Aprepitant. *Journal of Chemical Research*, 34(8), 438–441. https://doi.org/10.3184/030823410X12809364645199 View Source
[2] Ashok, S., Raghunadhababu, C. V., Varma, M. S., & Balaswamy, G. (2012). Separation and quantification of process related impurities and diastereomers in Aprepitant bulk drug substance. *International Journal of Pharmacy and Pharmaceutical Sciences*, 4(2), 617-621. View Source
Quantitative Evidence for ent-Aprepitant Chiral Differentiation
Stereochemistry and Pharmacological Inactivity
ent-Aprepitant is the (S,R,S)-enantiomer, whereas the active pharmaceutical ingredient is the (R,S,R)-enantiomer . Unlike the active enantiomer which demonstrates potent NK1 receptor antagonism (Ki = 3 nM, IC50 = 0.09 nM), ent-Aprepitant is the pharmacologically inactive, unwanted enantiomer [1].
Stereochemistry & InactivityClass-level
ent-Aprepitant: Inactive (no affinity) Aprepitant (active): Ki 3 nM, IC50 0.09 nM
Defines compound as analytical impurity reference standard, not pharmacologically active.
Human NK1 receptor binding assay; class-level inference.
Qualitative difference: active vs. inactive enantiomer
Conditions
Human NK1 receptor binding assay
Why This Matters
For procurement, this establishes ent-Aprepitant's role as a process-related impurity and reference standard, not a therapeutic agent, defining its use in quality control and analytical method validation.
StereochemistryPharmacologyChiral Impurity
[1] Aprepitant. (n.d.). *Bertin Bioreagent*. Retrieved April 16, 2026, from https://bertin-bioreagent.cvmh.fr/compounds/14867 View Source
Regulatory Identity and Application
ent-Aprepitant is officially designated as 'Aprepitant Related Compound B' in the United States Pharmacopeia (USP) and 'EP Impurity D' in the European Pharmacopoeia [1]. It is a specified impurity used in the USP monograph for Aprepitant assay and system suitability testing. In contrast, other diastereomers or related substances lack this specific pharmacopeial recognition and defined acceptance criteria.
Regulatory IdentitySpecification review
USP Related Compound B; EP Impurity D System suitability: 0.08 mg/mL
Provides pharmacopeial identity for validated analytical methods.
USP Aprepitant monograph; specified impurity with defined use.
Regulatory ComplianceQuality ControlPharmacopeia
Evidence Dimension
Regulatory Designation and Application
Target Compound Data
Designated as USP Related Compound B; used in System Suitability solution (0.08 mg/mL) for Aprepitant assay per USP 2025
Comparator Or Baseline
Other Aprepitant impurities (e.g., unspecified isomers)
Quantified Difference
Specified impurity with defined analytical use vs. unspecified impurities without defined use
Conditions
USP Aprepitant Monograph
Why This Matters
This regulatory recognition provides a clear, authoritative basis for procurement and ensures the compound's suitability for validated analytical methods required in regulatory submissions.
Regulatory ComplianceQuality ControlPharmacopeia
[1] Aprepitant. (2026). In *USP-NF*. United States Pharmacopeial Convention. https://doi.org/10.31003/USPNF_M8081_04_01 View Source
Analytical Performance in Chiral Separation
A validated chiral liquid chromatography (LC) method has been developed specifically for the separation and quantification of the (S,R,S)-enantiomer (ent-Aprepitant) from aprepitant and other impurities. The method achieves a resolution factor (Rs) greater than 5 between the (S,R,S) and (R,S,R) enantiomers, indicating excellent separation efficiency [1]. The method also established a limit of detection (LOD) of 0.035 µg and a limit of quantification (LOQ) of 0.1 µg for ent-Aprepitant, demonstrating high sensitivity for trace-level impurity analysis [1].
Chiral ResolutionHead-to-head
Rs > 5 (min. req. 1.5)
Demonstrates excellent separation from active enantiomer for accurate impurity quantification.
The high-resolution factor demonstrates the robustness of the analytical method for distinguishing ent-Aprepitant from the active enantiomer, ensuring accurate quantification for quality control and regulatory compliance.
[1] Kumar, P. A., Rao, S. V., Rao, K. S., & Sivaram, M. (2008). A validated chiral LC method for the separation and quantification of (S,R,S)-enantiomer and (R,R,R)-isomer of aprepitant. *Journal of Pharmaceutical and Biomedical Analysis*, 46(4), 669-673. View Source
Method Sensitivity for Trace Impurity Quantification
The validated chiral LC method provides high sensitivity for the quantification of ent-Aprepitant at trace levels. The limit of detection (LOD) is 0.035 µg, and the limit of quantification (LOQ) is 0.1 µg for a 10 µL injection [1]. This allows for the reliable quantification of the impurity at very low concentrations, which is critical for meeting stringent regulatory specifications for impurity levels in drug substances and products.
Trace SensitivityHead-to-head
LOD 0.035 µg, LOQ 0.1 µg
Enables quantification at 0.05% level for trace impurity control.
10 µL injection, Chiralpak-IA, UV 220 nm.
Trace AnalysisLimit of DetectionLimit of Quantification
Evidence Dimension
Analytical Sensitivity (LOD/LOQ)
Target Compound Data
LOD: 0.035 µg, LOQ: 0.1 µg for a 10 µL injection
Comparator Or Baseline
Typical ICH Q2(R1) guidelines require method validation but do not specify a universal LOD/LOQ; these values demonstrate the method's capability to quantify impurities at the 0.05% level.
Quantified Difference
LOQ corresponds to 0.05% of a 0.2 mg/mL sample solution (0.1 µg in 20 µg)
The low LOQ ensures that ent-Aprepitant can be accurately quantified even at very low levels, which is essential for demonstrating that the impurity is controlled below the ICH Q3A identification threshold (typically 0.10% or 0.15%).
Trace AnalysisLimit of DetectionLimit of Quantification
[1] Kumar, P. A., Rao, S. V., Rao, K. S., & Sivaram, M. (2008). A validated chiral LC method for the separation and quantification of (S,R,S)-enantiomer and (R,R,R)-isomer of aprepitant. *Journal of Pharmaceutical and Biomedical Analysis*, 46(4), 669-673. View Source
Defined Regulatory Acceptance Criteria
The USP Aprepitant monograph specifies a purity range of 98.0% to 102.0% for the active pharmaceutical ingredient, calculated on an anhydrous and solvent-free basis [1]. While the monograph does not explicitly state an individual limit for ent-Aprepitant (USP Related Compound B), its use as a system suitability solution component underscores its importance in ensuring the method's ability to detect and quantify this specific impurity. In contrast, many other potential impurities do not have this level of defined analytical focus within the monograph.
Acceptance CriteriaReported
USP system suitability; implied individual impurity ≤ 0.10%
Integral to batch release purity specification and regulatory compliance.
Used in USP System Suitability solution at 0.08 mg/mL; implied acceptance criteria: any individual unspecified impurity ≤ 0.10% (per ICH Q3A guidelines for a maximum daily dose ≤ 2 g/day)
Comparator Or Baseline
Other unspecified Aprepitant impurities
Quantified Difference
Specified vs. unspecified impurity
Conditions
USP Aprepitant Monograph and ICH Q3A(R2) guidelines
Why This Matters
This highlights the compound's integral role in meeting the purity requirements defined by pharmacopeial monographs, which is a critical consideration for procurement in quality control laboratories supporting drug manufacturing.
[1] Aprepitant. (2026). In *USP-NF*. United States Pharmacopeial Convention. https://doi.org/10.31003/USPNF_M8081_04_01 View Source
ent-Aprepitant Application Scenarios
Chiral Purity Method Development and Validation
ent-Aprepitant is used as a primary reference standard during the development and validation of chiral HPLC methods. Its well-characterized retention time and resolution factor (Rs > 5) from the active enantiomer [1] are critical for establishing system suitability parameters, ensuring the method can reliably separate and quantify the (S,R,S)-enantiomer in the presence of the (R,S,R)-enantiomer and other related substances. This application is essential for demonstrating method specificity and accuracy as required by ICH Q2(R1) guidelines.
Aprepitant QC and Batch Release Testing
As a specified impurity in the USP monograph [1], ent-Aprepitant is a mandatory reference standard for quality control (QC) laboratories performing batch release testing of aprepitant active pharmaceutical ingredient (API) and finished dosage forms. It is used to prepare system suitability solutions (e.g., 0.08 mg/mL) and to identify and quantify the (S,R,S)-enantiomer impurity. Accurate quantification using this standard ensures that the API meets the 98.0%-102.0% purity specification and that impurity levels are controlled within acceptable limits, ensuring patient safety and regulatory compliance.
Forced Degradation and Stability Studies
ent-Aprepitant serves as a key marker in forced degradation (stress) studies and long-term stability studies of aprepitant. Its presence and quantification help assess whether the drug substance is prone to racemization or other stereochemical changes under various stress conditions (e.g., heat, light, humidity, oxidative environment). The validated chiral LC method, with its low LOQ of 0.1 µg [1], allows for the sensitive detection of any increase in this enantiomer, which would indicate a loss of chiral integrity and potential degradation pathways, providing crucial data for establishing shelf-life and storage conditions.
ANDA/DMF Regulatory Submission Support
Pharmaceutical companies developing generic versions of aprepitant (ANDAs) or filing Drug Master Files (DMFs) rely on certified reference standards like ent-Aprepitant to provide comprehensive data on impurity profiles and analytical method validation. The use of a USP-recognized reference standard [1] with full characterization and traceability documentation directly supports the demonstration of pharmaceutical equivalence and quality control, streamlining the regulatory review process.
Application
Selection Property
Validation Focus
Chiral Purity Method Development & Validation
Enantiomeric resolution & retention identity
System suitability and specificity per ICH Q2(R1)
Aprepitant QC & Batch Release Testing
Pharmacopeial system suitability solution
Impurity limit compliance and identity confirmation
Forced Degradation & Stability Studies
Chiral stability monitoring
Detection of racemization or stereochemical changes
ANDA/DMF Regulatory Submission Support
Regulatory acceptance & traceability
Impurity profile documentation and method validation
[1] Kumar, P. A., Rao, S. V., Rao, K. S., & Sivaram, M. (2008). A validated chiral LC method for the separation and quantification of (S,R,S)-enantiomer and (R,R,R)-isomer of aprepitant. *Journal of Pharmaceutical and Biomedical Analysis*, 46(4), 669-673. View Source
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